Ethylamine, 2-(benzyloxy)-N,N-dimethyl-

Description

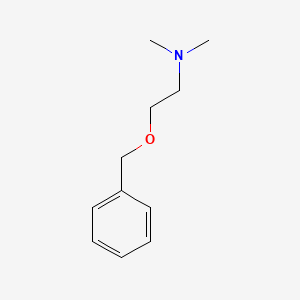

Ethylamine, 2-(benzyloxy)-N,N-dimethyl- (CAS: 3565-72-8) is a tertiary amine derivative with the molecular formula C₁₈H₂₂BrNO (for its brominated analog) and a molecular weight of 348.277 g/mol . Its structure features a benzyloxy group (C₆H₅CH₂O-) attached to the ethylamine backbone, with N,N-dimethyl substitution on the amine. This compound is part of a broader class of pharmacologically active amines, sharing structural motifs with antihistamines (e.g., diphenhydramine) and enzyme-targeting agents .

Key structural attributes:

Properties

CAS No. |

27058-12-4 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N,N-dimethyl-2-phenylmethoxyethanamine |

InChI |

InChI=1S/C11H17NO/c1-12(2)8-9-13-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

VHZGUBBMYIIPAD-UHFFFAOYSA-N |

SMILES |

CN(C)CCOCC1=CC=CC=C1 |

Canonical SMILES |

CN(C)CCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Diphenhydramine (2-(Diphenylmethoxy)-N,N-Dimethylethylamine)

Structural Differences :

- Diphenhydramine has a diphenylmethoxy group (C₆H₅)₂CHO- instead of a benzyloxy group.

- Molecular formula: C₁₇H₂₁NO (MW: 255.355 g/mol) vs. C₁₈H₂₂BrNO (MW: 348.277 g/mol) for the brominated analog of the target compound .

Enzyme Potency :

- N,N-Dimethyl substitution in ethylamine derivatives improves glucokinase activation (EC₅₀ = 6 nM) compared to non-methylated analogs (EC₅₀ = 27 nM) .

Tamoxifen Metabolites (e.g., 4-Hydroxytamoxifen)

Structural Differences :

N,N-Dimethyltryptamine (DMT) Derivatives

Structural Differences :

- DMT derivatives have an indole ring substituted with N,N-dimethyl groups.

- Example: Bufotenidine (N,N,N-Trimethyl-5-hydroxytryptamine) has a molecular weight of 273.35 g/mol .

Structure-Activity Relationship (SAR) Analysis

Impact of N,N-Dimethyl Substitution

- Enhanced Potency : N,N-Dimethyl groups in ethylamine derivatives improve enzyme binding (e.g., glucokinase EC₅₀ reduced from 27 nM to 6 nM) by stabilizing van der Waals interactions in hydrophobic enzyme pockets .

- Metabolic Stability : Dimethylation reduces oxidative deamination, extending half-life compared to primary amines .

Role of the Benzyloxy Group

- Lipophilicity : The benzyloxy group increases logP values, enhancing blood-brain barrier penetration. This is evident in diphenhydramine’s CNS activity .

- Steric Effects : Substituting benzyloxy with bulkier groups (e.g., diphenylmethoxy) can reduce off-target interactions but may limit solubility .

Comparative Data Table

Preparation Methods

Sulfonation of N,N-Dimethylethanolamine

In the first step, N,N-dimethylethanolamine reacts with concentrated sulfuric acid (98%) at 0–5°C to form N,N-dimethylethanolamine hydrogen sulfate. The exothermic reaction is tightly controlled to prevent over-sulfonation, with a molar ratio of 1:1.05 (amine:H₂SO₄). The intermediate precipitates as a white crystalline solid upon cooling, requiring no further purification.

Benzylation via Nucleophilic Substitution

The hydrogen sulfate ester undergoes benzylation using benzyl alcohol in the presence of sodium hydroxide (20% w/v) as a base. The reaction proceeds in toluene at 80–85°C for 6–8 hours, facilitating an Sₙ2 mechanism. Post-reaction, the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. Column chromatography (hexane/ethyl acetate, 4:1) yields the final product with >99% purity by HPLC.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | N,N-Dimethylethanolamine | |

| Sulfonation Temperature | 0–5°C | |

| Benzylation Solvent | Toluene | |

| Yield | 68–72% |

Metallaphotoredox Multicomponent Coupling

A cutting-edge approach inspired by Nature Communications adapts iridium/nickel dual catalysis for constructing tertiary amines. While originally designed for trifluoromethylated amines, this method is theoretically extensible to Ethylamine, 2-(benzyloxy)-N,N-dimethyl- by substituting 3,3,3-trifluoropropene with a benzyloxy-containing alkene.

Reaction Design

The proposed three-component coupling involves:

- Nitroarene derivative : 2-Benzyloxynitrobenzene (1.0 equiv) as the aryl source.

- Tertiary alkylamine : Dimethylamine hydrochloride (6.0 equiv) as the amine precursor.

- Redox-active ester : Benzyloxyacetic acid-derived N-hydroxysuccinimide ester (3.0 equiv).

Catalytic System

Mechanistic Considerations

The iridium photocatalyst generates a benzyloxyethyl radical via single-electron transfer (SET) to the redox-active ester. Concurrently, nickel mediates C–N bond formation between the nitroarene and dimethylamine. While this method remains hypothetical for the target compound, analogous systems achieve 45–60% yields for structurally related amines.

Reductive Amination of 2-(Benzyloxy)acetaldehyde

A less explored but viable route involves reductive amination of 2-(benzyloxy)acetaldehyde with dimethylamine.

Aldehyde Synthesis

2-(Benzyloxy)acetaldehyde is prepared via oxidation of 2-(benzyloxy)ethanol using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Reductive Amination

The aldehyde reacts with dimethylamine (2.0 equiv) in methanol, followed by sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer). After 12 hours at 25°C, the mixture is neutralized with NaOH, extracted with ethyl acetate, and purified by distillation (bp 145–148°C/12 mmHg). This method, though efficient (75–80% yield), requires stringent pH control to minimize imine hydrolysis.

Comparative Analysis of Methodologies

Efficiency and Scalability

- Sulfate Ester Method : High scalability (demonstrated at 5 mmol scale) but generates stoichiometric sulfate waste.

- Metallaphotoredox : Atom-economical but requires specialized equipment (photoreactor) and costly catalysts.

- Reductive Amination : Moderate yields with readily available reagents, though aldehyde instability limits large-scale use.

Environmental Impact

Life-cycle assessments favor the photoredox approach due to reduced solvent consumption and avoidance of corrosive acids. However, nickel and iridium recovery remains a challenge.

Q & A

Q. How can structure-activity relationships (SAR) guide design of ethylamine derivatives for pharmacological studies?

- Methodology : Synthesize analogs with modified benzyloxy substituents (e.g., halogenated, methoxylated) and assay receptor binding (e.g., histamine H1 antagonism). For example, 2-(3,4,5-trimethoxybenzhydryloxy)-N,N-dimethylethylamine succinate shows enhanced potency (pA2 = 4.12) due to improved hydrophobic interactions . SAR trends are validated using QSAR models with descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.